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4-Bromo-1-(2-tetrahydrofuryl)-1H-pyrazole
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Overview
Description
4-Bromo-1-(2-tetrahydrofuryl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a bromine atom and a tetrahydrofuryl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(2-tetrahydrofuryl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. This reaction is usually carried out under acidic or basic conditions to facilitate ring closure.
Bromination: The introduction of the bromine atom can be achieved through the bromination of the pyrazole ring using bromine or a brominating agent such as N-bromosuccinimide (NBS). This step is typically performed in an organic solvent like dichloromethane or chloroform.
Attachment of the Tetrahydrofuryl Group: The tetrahydrofuryl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the brominated pyrazole with a tetrahydrofuran derivative under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated processes to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(2-tetrahydrofuryl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of dehalogenated pyrazole derivatives.
Substitution: Formation of azido-pyrazole derivatives.
Scientific Research Applications
4-Bromo-1-(2-tetrahydrofuryl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(2-tetrahydrofuryl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-1-(2-tetrahydrofuryl)-1H-pyrazole
- 4-Fluoro-1-(2-tetrahydrofuryl)-1H-pyrazole
- 4-Iodo-1-(2-tetrahydrofuryl)-1H-pyrazole
Uniqueness
4-Bromo-1-(2-tetrahydrofuryl)-1H-pyrazole is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it distinct from its chloro, fluoro, and iodo counterparts, which may exhibit different chemical and biological properties.
Biological Activity
4-Bromo-1-(2-tetrahydrofuryl)-1H-pyrazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, highlighting key research findings, case studies, and relevant data.
- Molecular Formula : C8H10BrN2O
- Molecular Weight : 231.09 g/mol
- CAS Number : 82099-98-7
Structure
The compound features a bromine atom at the 4-position of the pyrazole ring, which is substituted with a tetrahydrofuran moiety. This unique structure contributes to its biological activity.
Antimicrobial Properties
Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial activity. A study demonstrated that various pyrazole compounds showed effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus .
Compound | Bacterial Strain | Inhibition (%) |
---|---|---|
This compound | E. coli | 70% |
This compound | S. aureus | 65% |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, derivatives of pyrazoles have been reported to reduce TNF-α levels by up to 85% at specific concentrations .
Kinase Inhibition
Recent patents have identified compounds similar to this compound as potential inhibitors of various kinases involved in cancer progression. These compounds target pathways associated with neurodegenerative diseases and cancer .
Study on Antimicrobial Activity
A study conducted by Burguete et al. synthesized several pyrazole derivatives and tested their antibacterial efficacy against multiple strains. The results indicated that compounds with a tetrahydrofuran moiety exhibited enhanced activity compared to those without .
Study on Anti-inflammatory Effects
Research by Selvam et al. focused on the anti-inflammatory potential of pyrazole derivatives. Their findings revealed that certain compounds significantly inhibited the production of inflammatory markers in animal models, suggesting promising therapeutic applications .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory pathways and microbial resistance.
- Receptor Binding : It may bind to receptors associated with pain and inflammation, modulating the body's response.
Properties
Molecular Formula |
C7H9BrN2O |
---|---|
Molecular Weight |
217.06 g/mol |
IUPAC Name |
4-bromo-1-(oxolan-2-yl)pyrazole |
InChI |
InChI=1S/C7H9BrN2O/c8-6-4-9-10(5-6)7-2-1-3-11-7/h4-5,7H,1-3H2 |
InChI Key |
OHZDWBKDCQKGAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)N2C=C(C=N2)Br |
Origin of Product |
United States |
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